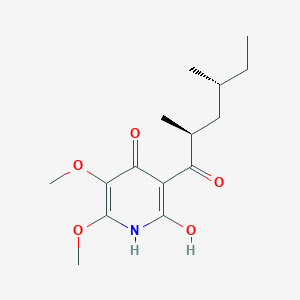
Atpenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atpenin B is a natural compound that has been recently identified as a potent inhibitor of mitochondrial complex II. This compound is a member of the atpenin family, which was first isolated from the myxobacterium Chondromyces crocatus. Atpenin B has been found to have several potential applications in scientific research, particularly in the study of mitochondrial function and energy metabolism.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Atpenin B, produced by Penicillium sp. FO-125, has demonstrated significant antifungal properties. It is specifically active against filamentous fungi, including Trichophyton sp. The molecular structure of Atpenin B, along with its analogs A4 and A5, has been a subject of interest due to these antifungal capabilities (Ōmura et al., 1988).
Impact on Mitochondrial Complex II
Atpenin B has been identified as a potent and specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property has led to its use in elucidating the biochemical and structural properties of complex II and determining its physiological roles in mammalian tissues. The inhibition of mitochondrial complex II is a critical aspect of Atpenin B's action mechanism (Miyadera et al., 2003).
Cellular Impact
Studies have shown that Atpenin B can inhibit the growth of Raji cells (a type of human lymphoma cell), primarily by inhibiting protein and DNA synthesis. This is achieved through the inhibition of the ATP-generating system in cells, leading to decreased cellular adenosine triphosphate (ATP) levels (Oshino et al., 1990).
Biosynthesis and Chemical Synthesis
The biosynthesis of Atpenin B involves multiple iterative enzymes, including a methyltransferase and a flavin-dependent monooxygenase. This complex biosynthetic pathway is crucial for understanding the natural production of Atpenin B and related compounds (Bat-Erdene et al., 2020). Additionally, the stereoselective total synthesis of Atpenin B has been achieved, which provides a foundation for the development of new analogs and derivatives for further study and potential application (Ohtawa et al., 2012).
Eigenschaften
CAS-Nummer |
119509-26-1 |
|---|---|
Produktname |
Atpenin B |
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
3-[(2S,4R)-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H23NO5/c1-6-8(2)7-9(3)11(17)10-12(18)13(20-4)15(21-5)16-14(10)19/h8-9H,6-7H2,1-5H3,(H2,16,18,19)/t8-,9+/m1/s1 |
InChI-Schlüssel |
UQWHXKHYKUVKKD-BDAKNGLRSA-N |
Isomerische SMILES |
CC[C@@H](C)C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |
SMILES |
CCC(C)CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Kanonische SMILES |
CCC(C)CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



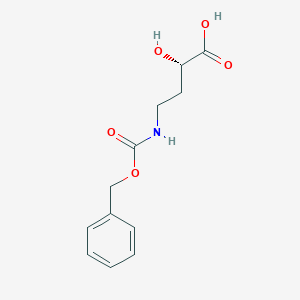
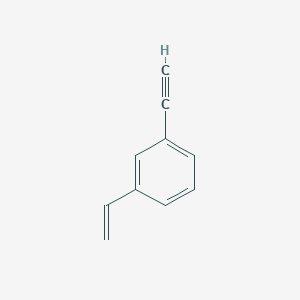
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
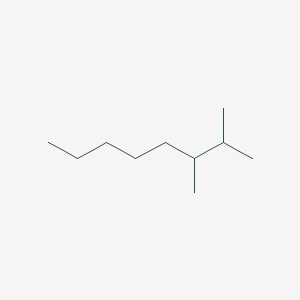
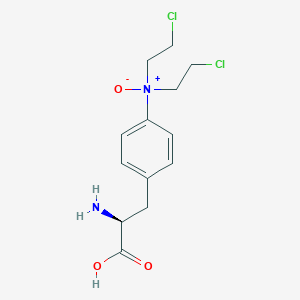
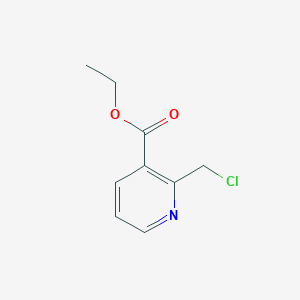
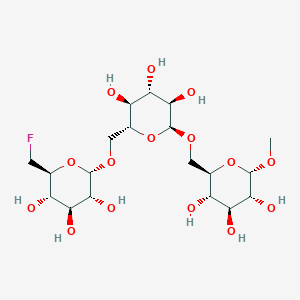
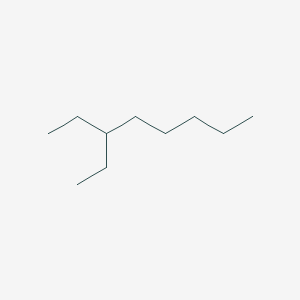
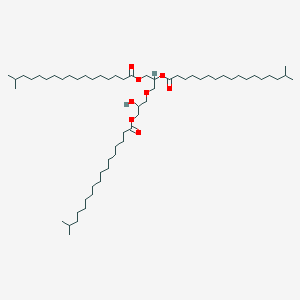
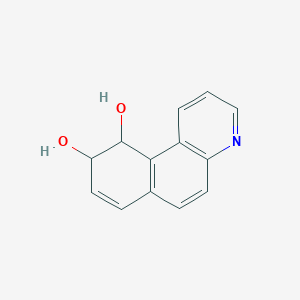
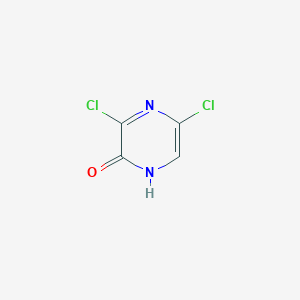
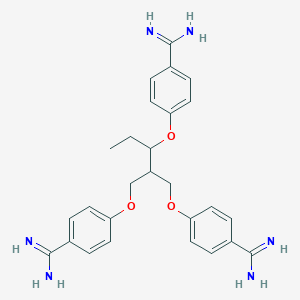
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)